molecular formula C7H9N3O4 B11902050 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B11902050
M. Wt: 199.16 g/mol
InChI Key: CZZTUQDFHWVQGZ-UHFFFAOYSA-N
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Description

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound that contains both imidazole and oxazine rings

Preparation Methods

The synthesis of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new drugs, particularly for treating tuberculosis and other bacterial infections.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions, affecting enzyme activity and disrupting cellular processes.

Comparison with Similar Compounds

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be compared with other similar compounds, such as:

    2-Nitroimidazole: A precursor in the synthesis of the compound, known for its antimicrobial properties.

    Imidazo[2,1-b][1,3]thiazoles: These compounds have similar structural features and are studied for their antitubercular activity.

    Oxazoles: These compounds share the oxazine ring and are investigated for their potential use in medicinal chemistry.

The uniqueness of this compound lies in its combined imidazole and oxazine rings, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

6-methyl-2-nitro-5,7-dihydroimidazo[2,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C7H9N3O4/c1-7(11)3-9-2-5(10(12)13)8-6(9)14-4-7/h2,11H,3-4H2,1H3

InChI Key

CZZTUQDFHWVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2OC1)[N+](=O)[O-])O

Origin of Product

United States

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